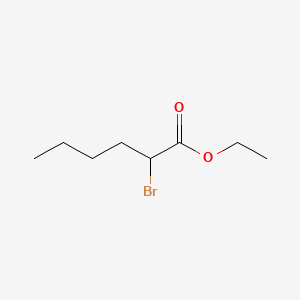
Ethyl 2-bromohexanoate
Cat. No. B1294297
Key on ui cas rn:
615-96-3
M. Wt: 223.11 g/mol
InChI Key: KOUAQOCYMAENKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05061720
Procedure details


A mixture of 100 g (0.44 mole) of 2-bromohexanoic acid ethyl ester (Aldrich) and 39.0 g (0.51 mole) of thiourea (Fisher) in 600 mL of ethanol was stirred and heated on a steam bath for 2 hr. The solvent was evaporated under reduced pressure to give a solid residue. The solid was treated with 75 g (0.44 mole) of barium hydroxide in 1 L of 20% aqueous ethanol and the reaction mixture was stirred and heated at reflux for 20 hr. An additional 30.0 g (0.18 mole) of barium hydroxide was added and stirring and heating was continued for 20 hr. The reaction mixture was filtered and the filtrate pH was adjusted to 2 with concentrated hydrochloric acid. The mixture was extracted with three 500 mL portions of ethyl ether. The ethereal extracts were washed twice with 300 mL portions of water and dried over magnesium sulfate. The solvent was evaporated under reduced pressure to yield 52.8 g (80%) of 2-mercaptohexanoic acid as a light-yellow, viscous oil that has a sharp onion smell.






Yield
80%
Identifiers


|
REACTION_CXSMILES
|
C([O:3][C:4](=[O:11])[CH:5](Br)[CH2:6][CH2:7][CH2:8][CH3:9])C.NC(N)=[S:14].[OH-].[Ba+2].[OH-]>C(O)C>[SH:14][CH:5]([CH2:6][CH2:7][CH2:8][CH3:9])[C:4]([OH:3])=[O:11] |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C(CCCC)Br)=O
|
|
Name
|
|
|
Quantity
|
39 g
|
|
Type
|
reactant
|
|
Smiles
|
NC(=S)N
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
75 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Ba+2].[OH-]
|
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Three
|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Ba+2].[OH-]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated on a steam bath for 2 hr
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a solid residue
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction mixture was stirred
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 20 hr
|
|
Duration
|
20 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heating
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with three 500 mL portions of ethyl ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The ethereal extracts were washed twice with 300 mL portions of water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
20 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
SC(C(=O)O)CCCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 52.8 g | |
| YIELD: PERCENTYIELD | 80% | |
| YIELD: CALCULATEDPERCENTYIELD | 81% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
